molecular formula C12H13Cl2N3O B7560476 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea

货号 B7560476
分子量: 286.15 g/mol
InChI 键: NVYKRIODZBEWGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea, also known as A771726, is a small molecule drug that has been developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. It belongs to a class of drugs called Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the signaling pathways of cytokines, which are proteins that regulate the immune system.

作用机制

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea works by selectively inhibiting JAK enzymes, which are involved in the signaling pathways of cytokines such as interleukins and interferons. By blocking JAK activity, this compound reduces the production of inflammatory cytokines and prevents their effects on immune cells. This leads to a reduction in inflammation and joint damage in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a good safety profile in preclinical and clinical studies. It is rapidly absorbed after oral administration and has a half-life of around 5-6 hours. This compound is extensively metabolized in the liver and excreted in the urine. In preclinical studies, this compound has been shown to have dose-dependent effects on cytokine production and immune cell function. In clinical trials, this compound has been shown to improve disease activity and reduce symptoms in patients with rheumatoid arthritis and psoriasis.

实验室实验的优点和局限性

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, this compound also has some limitations. It is a JAK inhibitor, which means that it may have off-target effects on other signaling pathways that are regulated by JAK enzymes. It may also have limited efficacy in some autoimmune diseases that are not primarily driven by cytokine signaling.

未来方向

There are several future directions for the development of 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea and other JAK inhibitors. One direction is the development of more selective JAK inhibitors that target specific JAK enzymes and have fewer off-target effects. Another direction is the combination of JAK inhibitors with other drugs that target different signaling pathways in the immune system. This may lead to synergistic effects and improved efficacy in the treatment of autoimmune diseases. Finally, the use of JAK inhibitors in combination with biomarkers may allow for personalized medicine approaches in the treatment of autoimmune diseases.

合成方法

The synthesis of 1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea involves the reaction of 3,4-dichloroaniline with 1-cyanopropan-2-yl isocyanate in the presence of a base, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained after purification by column chromatography and recrystallization. The overall yield of the synthesis is around 30%.

科学研究应用

1-(1-Cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In preclinical studies, this compound has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis and psoriasis. In clinical trials, this compound has demonstrated efficacy in improving disease activity and reducing symptoms in patients with rheumatoid arthritis and psoriasis.

属性

IUPAC Name

1-(1-cyanopropan-2-yl)-3-(3,4-dichlorophenyl)-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O/c1-8(5-6-15)17(2)12(18)16-9-3-4-10(13)11(14)7-9/h3-4,7-8H,5H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYKRIODZBEWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。